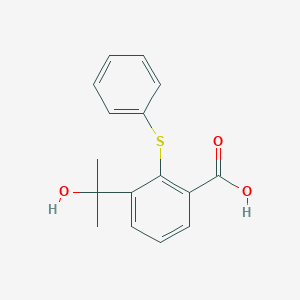
3-(2-Hydroxypropan-2-yl)-2-(phenylsulfanyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzoic acid is a complex organic compound that features a benzoic acid core substituted with a phenylsulfanyl group and a hydroxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of benzene derivatives, followed by sulfonation and subsequent hydroxyalkylation. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phenylsulfanyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of 3-(2-oxopropan-2-yl)-2-phenylsulfanyl-benzoic acid.
Reduction: Formation of 3-(2-hydroxypropan-2-yl)-2-thiol-benzoic acid.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropan-2-yl group can form hydrogen bonds with active sites, while the phenylsulfanyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzamide
- 3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzyl alcohol
- 3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzaldehyde
Uniqueness
Compared to similar compounds, 3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxypropan-2-yl group and a phenylsulfanyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
75893-91-3 |
|---|---|
Molecular Formula |
C16H16O3S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-(2-hydroxypropan-2-yl)-2-phenylsulfanylbenzoic acid |
InChI |
InChI=1S/C16H16O3S/c1-16(2,19)13-10-6-9-12(15(17)18)14(13)20-11-7-4-3-5-8-11/h3-10,19H,1-2H3,(H,17,18) |
InChI Key |
SHDQZIMTSTWQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1SC2=CC=CC=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















